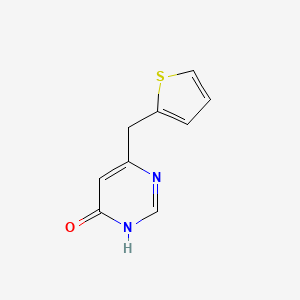
6-(Thiophen-2-ylmethyl)pyrimidin-4-ol
Overview
Description
Scientific Research Applications
6-(Thiophen-2-ylmethyl)pyrimidin-4-ol has been studied for its potential use in various scientific applications. It has been used in organic synthesis as a building block for the synthesis of various heterocyclic compounds. It has also been used in medicinal chemistry for the synthesis of various biologically active compounds. In materials science, this compound has been used as a precursor for the synthesis of conducting polymers and organic semiconductors.
Mechanism of Action
Target of Action
The primary target of 6-(Thiophen-2-ylmethyl)pyrimidin-4-ol is the HIV-1 recombinant reverse transcriptase . This enzyme plays a crucial role in the life cycle of the HIV virus, as it is responsible for the transcription of the viral RNA into DNA, which is then integrated into the host genome.
Mode of Action
this compound interacts with the HIV-1 recombinant reverse transcriptase, inhibiting its activity . This interaction prevents the transcription of the viral RNA into DNA, thus halting the replication of the virus.
Result of Action
The molecular and cellular effects of the action of this compound result in the inhibition of the activity of the HIV-1 recombinant reverse transcriptase in the micromolar range of concentrations . This leads to a decrease in the replication of the HIV virus, potentially slowing the progression of the disease.
Advantages and Limitations for Lab Experiments
6-(Thiophen-2-ylmethyl)pyrimidin-4-ol has several advantages for use in lab experiments. It is easy to synthesize and is commercially available. It is also relatively stable and has a low toxicity. However, it is important to note that this compound is not approved for human consumption and should not be used in clinical trials.
Future Directions
There are several potential future directions for the study of 6-(Thiophen-2-ylmethyl)pyrimidin-4-ol. It could be studied for its potential use in drug discovery and development. It could also be studied for its potential use in nanotechnology, biotechnology, and materials science. Additionally, further research could be conducted to better understand its biochemical and physiological effects.
Biochemical Analysis
Biochemical Properties
6-(Thiophen-2-ylmethyl)pyrimidin-4-ol plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. For instance, this compound acts as an inhibitor of HIV-1 reverse transcriptase, a key enzyme in the replication of the HIV virus . The inhibition occurs through binding interactions at the enzyme’s active site, preventing the transcription of viral RNA into DNA. Additionally, this compound exhibits selective inhibition of urea transporter B (UT-B), affecting urea transport in erythrocytes .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has demonstrated anti-inflammatory and antioxidant activities in various cell types . These effects are mediated through the modulation of signaling pathways such as NF-κB and MAPK, leading to altered expression of pro-inflammatory cytokines and antioxidant enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of HIV-1 reverse transcriptase involves direct binding to the enzyme’s active site, blocking its catalytic activity . Similarly, its inhibition of UT-B is achieved through competitive binding at the transporter’s intracellular site, preventing urea transport . These interactions highlight the compound’s potential as a therapeutic agent targeting specific molecular pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time Long-term studies have indicated sustained inhibitory effects on target enzymes and transporters, suggesting potential for prolonged therapeutic applications
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has demonstrated significant therapeutic effects without notable toxicity . At higher doses, some adverse effects have been observed, including potential cytotoxicity and disruption of normal cellular functions. These findings underscore the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformations, including oxidation and conjugation reactions, which influence its bioavailability and activity . These metabolic processes are crucial for determining the compound’s pharmacokinetics and overall therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s selective inhibition of UT-B highlights its role in modulating urea transport in erythrocytes . Additionally, its distribution within tissues is influenced by its chemical properties, including lipophilicity and molecular size.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize within specific cellular compartments, such as the cytoplasm and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct the compound to its sites of action. Understanding these localization mechanisms is essential for optimizing the compound’s therapeutic applications.
properties
IUPAC Name |
4-(thiophen-2-ylmethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c12-9-5-7(10-6-11-9)4-8-2-1-3-13-8/h1-3,5-6H,4H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHVJUKLCJCTNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=CC(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![trans-2-[(2-Aminoethyl)amino]cyclobutan-1-ol](/img/structure/B1493655.png)
![1-{[(2-Ethoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493656.png)
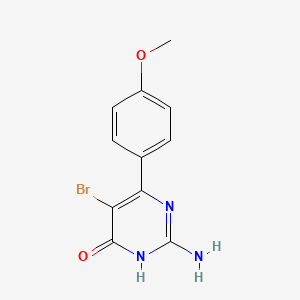
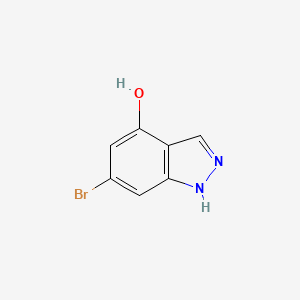
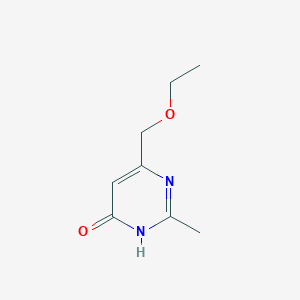
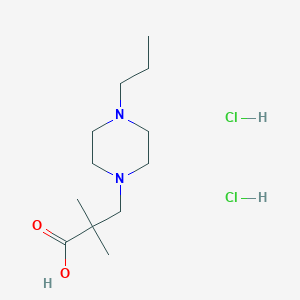
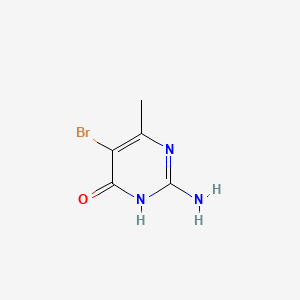
![2-cyano-3-(4-methoxyanilino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B1493666.png)
![6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1493667.png)
![6-methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B1493668.png)

![6-methyl-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B1493673.png)
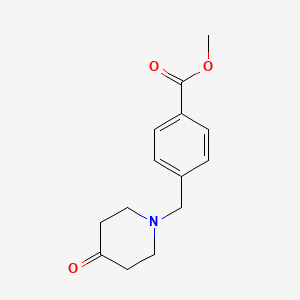
![5-(4-Methoxyphenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1493675.png)